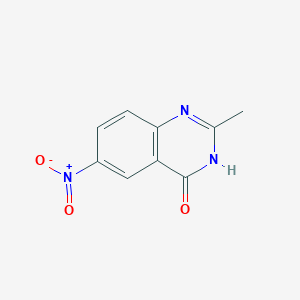

2-Methyl-6-nitro-3H-quinazolin-4-one

描述

2-Methyl-6-nitro-3H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a nitro group at the 6-position and a methyl group at the 2-position of the quinazolinone ring imparts unique chemical properties to this compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one typically involves the nitration of 2-methylquinazolin-4(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.

化学反应分析

Types of Reactions

2-Methyl-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, dimethylformamide).

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed

Reduction: 2-methyl-6-aminoquinazolin-4(3H)-one.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Oxidation: 2-carboxy-6-nitroquinazolin-4(3H)-one.

科学研究应用

Chemical Applications

Building Block in Synthesis

2-Methyl-6-nitro-3H-quinazolin-4-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for various chemical modifications, which are essential for developing new materials and compounds with desired properties. The nitro group at the 6-position can undergo bioreduction, leading to reactive intermediates that can interact with cellular components, making it a versatile compound in synthetic chemistry .

Synthetic Routes

The synthesis typically involves the nitration of 2-methylquinazolin-4(3H)-one using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process is exothermic and requires careful monitoring to optimize yield and minimize by-products .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown its effectiveness against various cancer cell lines, making it a promising candidate for drug development . For instance, derivatives of this compound have been synthesized and tested for their cytotoxic activity against breast cancer and other malignancies, revealing significant anticancer activity .

Mechanism of Action

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. The nitro group plays a critical role in these interactions by forming reactive species that can influence cellular pathways .

Medical Applications

Lead Compound for Therapeutic Agents

Due to its biological properties, this compound is being investigated as a lead compound for developing new therapeutic agents. Its derivatives have shown promise in treating conditions such as cancer and infections caused by resistant bacteria like MRSA . The structure-activity relationship studies are ongoing to enhance the efficacy and selectivity of these compounds.

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its unique chemical structure allows for the creation of various colorants used across textiles, plastics, and printing inks .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Abuelizz et al. (2017) | Investigated the anticancer activity of synthetic quinazolinone derivatives | Development of novel anticancer drugs |

| PMC Article (2023) | Explored binding affinities of quinazolinones against bacterial enzymes | Drug discovery for bacterial infections |

| ACS Journal (2016) | Evaluated pharmacokinetics of quinazolinone derivatives | Optimization for oral bioavailability |

作用机制

The mechanism of action of 2-Methyl-6-nitro-3H-quinazolin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

2-methylquinazolin-4(3H)-one: Lacks the nitro group at the 6-position, resulting in different chemical and biological properties.

6-nitroquinazolin-4(3H)-one:

2-methyl-4(3H)-quinazolinone: Similar structure but without the nitro group, leading to different chemical behavior.

Uniqueness

2-Methyl-6-nitro-3H-quinazolin-4-one is unique due to the presence of both a nitro group and a methyl group on the quinazolinone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

生物活性

2-Methyl-6-nitro-3H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family, notable for its diverse biological activities. This compound has been studied for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of a nitro group at the 6-position and a methyl group at the 2-position, contribute to its biological activity and make it a subject of interest in medicinal chemistry.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_9H_8N_2O_3

- Molecular Weight : 192.17 g/mol

- CAS Number : 24688-36-6

The compound exhibits a range of chemical properties that facilitate its interaction with biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, influencing various biological pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated varying degrees of inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

The compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound across several cancer cell lines. Notably, it was tested against MCF-7 (breast cancer), HT-29 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The results indicated substantial cytotoxic effects:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 96.19 ± 5.39 |

| HT-29 | 99.02 ± 5.09 |

| PC-3 | 121.55 ± 1.41 |

These findings suggest that the compound may serve as a lead candidate for developing novel anticancer therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinones, including this compound, have also been documented. The mechanism primarily involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The compound's ability to inhibit COX enzymes positions it as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that inhibit key enzymes involved in cancer and inflammation.

- Receptor Interaction : The compound may modulate receptor activities related to cell proliferation and apoptosis.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to altered gene expression profiles associated with cancer progression.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of quinazolinones to enhance their biological activity:

- Synthesis of Derivatives : A series of new quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating improved activity compared to the parent compound.

- Combination Therapies : Investigations into combination therapies involving quinazolinones and other agents have shown synergistic effects in inhibiting tumor growth, highlighting the importance of multi-target approaches in cancer treatment .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-6-nitro-3H-quinazolin-4-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving benzoxazinone intermediates and nitrogen nucleophiles (e.g., hydrazine hydrate). For example, reacting 6-iodo-2-methyl-4H-benzo[d][1,3]-oxazin-4-one with hydrazine hydrate under reflux conditions yields the target compound . Optimization involves adjusting reaction time, temperature (e.g., 180°C for cyclization ), and stoichiometric ratios. Catalytic agents or microwave-assisted synthesis may enhance efficiency.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and ring structure .

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitro groups (NO₂, ~1520 cm⁻¹).

- HPLC with UV detection for purity assessment, using C18 columns and methanol/water mobile phases .

- Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]⁺ peaks) .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize antimicrobial activity assays (e.g., broth microdilution against Gram-positive/negative bacteria) due to structural similarities to active quinazolinones . Include positive controls (e.g., ciprofloxacin) and test a concentration range (1–128 µg/mL). Use standardized protocols from CLSI or EUCAST to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Standardizing assay conditions (e.g., pH, inoculum size) to minimize variability .

- Synthesizing structural analogs (e.g., varying nitro/methyl groups) to isolate activity-contributing moieties .

- Applying meta-analysis to compare datasets across studies, identifying outliers or confounding variables (e.g., solvent effects) .

Q. What mechanistic insights guide the design of derivatives with enhanced antimicrobial properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 6-nitro group enhances electron-withdrawing effects, improving membrane penetration . Methyl groups at position 2 stabilize the quinazolinone core .

- Mechanistic studies : Use time-kill assays to determine bactericidal vs. bacteriostatic effects. Probe interactions with bacterial targets (e.g., dihydrofolate reductase) via molecular docking .

Q. How should controlled experiments evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- Light sensitivity : Expose to UV-Vis light and assess photodegradation products via LC-MS .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites (e.g., C-2 or C-6 positions) .

- Molecular dynamics simulations to model solvent effects on reaction pathways.

Q. Data Contradiction and Validation

Q. How can researchers validate conflicting data on the cytotoxicity of this compound?

- Methodological Answer :

- Replicate studies using identical cell lines (e.g., HEK-293 vs. HepG2) and exposure times .

- Dose-response curves to differentiate acute vs. chronic toxicity.

- Apoptosis assays (e.g., Annexin V/PI staining) to confirm mechanisms of cell death .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?

- Methodological Answer :

- Non-linear regression (e.g., log(inhibitor) vs. normalized response in Prism) to calculate IC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Bootstrap resampling to estimate confidence intervals for small datasets .

Q. Experimental Design

Q. How to design a study investigating synergistic effects of this compound with existing antibiotics?

属性

IUPAC Name |

2-methyl-6-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXAPYAFDFUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279948 | |

| Record name | 2-methyl-6-nitroquinazolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24688-36-6 | |

| Record name | 24688-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-nitroquinazolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。